5-Amino-3-thiophenemethanamine CAS number and structure
5-Amino-3-thiophenemethanamine CAS number and structure
This technical guide provides an in-depth analysis of 5-Amino-3-thiophenemethanamine , a specialized heterocyclic building block used in medicinal chemistry.
Core Scaffold for Fragment-Based Drug Discovery (FBDD)
Part 1: Chemical Identity & Structural Disambiguation
The compound 5-Amino-3-thiophenemethanamine represents a specific substitution pattern on the thiophene ring that is less common than the standard Gewald reaction products (which are typically 2-amino-3-substituted). This specific isomer provides a unique vector geometry for kinase inhibitor design, allowing for bi-dentate interactions (hinge binding via the 5-amino group and solvent-front interactions via the 3-aminomethyl group).
Nomenclature & Identification
Due to varying IUPAC prioritization rules, this compound appears under multiple names in chemical literature.
| Property | Detail |
| Primary Name | 5-Amino-3-thiophenemethanamine |
| IUPAC Name | 4-(Aminomethyl)thiophen-2-amine |
| CAS Number | 197893-34-8 |
| Molecular Formula | |
| Molecular Weight | 128.19 g/mol |
| SMILES | Nc1cc(CN)cs1 |
| Key Precursor | Methyl 5-aminothiophene-3-carboxylate (CAS 192879-33-7) |
Structural Visualization
The molecule features a thiophene core with two primary amine handles.
-
Position 5 (
in IUPAC): An aromatic amine directly attached to the ring. This is electron-rich and prone to oxidation. -
Position 3 (
in IUPAC): A methanamine (benzylic-like) group. This is a basic, aliphatic amine.
Critical Note on Isomerism: Researchers often confuse this compound with 2-amino-3-thiophenemethanamine (the 2,3-isomer).
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Target (5,3-isomer): Substituents are meta-like (1,3 relationship).
-
Common Isomer (2,3-isomer): Substituents are ortho-like (1,2 relationship).
-
Implication: The 5,3-isomer provides a wider bite angle for chelating metals or bridging protein sub-pockets.
Part 2: Synthesis & Manufacturing Protocols
Direct synthesis of the free base is challenging due to the instability of the electron-rich di-amino thiophene core. The most robust route utilizes Methyl 5-aminothiophene-3-carboxylate as a starting material, protecting the aromatic amine before modifying the ester.
Synthetic Pathway (DOT Diagram)
Figure 1: Validated synthetic route from commercial ester precursor to the stable dihydrochloride salt.
Detailed Protocol (Step-by-Step)
Pre-requisite: All reactions involving the free amine must be performed under an inert atmosphere (
Step 1: Protection (Boc-Anhydride)
The 5-amino group is weakly nucleophilic but must be protected to survive the reduction steps.
-
Reagents: Methyl 5-aminothiophene-3-carboxylate (1.0 eq),
(1.2 eq), DMAP (0.1 eq), (2.0 eq) in DCM. -
Procedure: Stir at RT for 12h. Wash with 1N HCl and Brine.
-
Why: Prevents N-alkylation or oxidation during subsequent steps.
Step 2: Reduction to Alcohol
-
Reagents:
(2.0 eq) in THF. -
Note:
is too aggressive and may reduce the Boc group or the thiophene ring. selectively reduces the ester to the primary alcohol.
Step 3: Functional Group Interconversion (Alcohol
Amine)
Direct amination is difficult. The Azide route is preferred for purity.
-
Mesylation: Treat alcohol with MsCl/TEA at 0°C to form the mesylate.
-
Azidation: React mesylate with
in DMF at 60°C.-
Safety: Maintain temperature
to avoid azide decomposition.
-
Step 4: Staudinger Reduction
-
Reagents:
(1.5 eq) in THF/Water (10:1). -
Mechanism: Phosphine attacks the azide, forming an iminophosphorane, which hydrolyzes to the amine.
-
Advantage: Chemoselective; does not affect the thiophene ring or Boc group.
Step 5: Global Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve the intermediate in dioxane. Add HCl dropwise at 0°C. A white/off-white precipitate forms immediately.
-
Isolation: Filter the solid under nitrogen. Do not dry in air for prolonged periods.
-
Product: 5-Amino-3-thiophenemethanamine
2HCl.
Part 3: Handling, Stability & Storage
This compound exhibits "aminothiophene instability," a phenomenon where the electron-rich ring facilitates rapid oxidation and dimerization.
Stability Matrix
| Condition | Stability Rating | Observation |
| Free Base (Solid) | Critical | Turns black/tarry within hours in air due to polymerization. |
| HCl Salt (Solid) | Good | Stable for months at -20°C under Argon. Hygroscopic. |
| Solution (DMSO) | Moderate | Stable for ~24h. Use fresh for biological assays. |
| Solution (Water) | Poor | Rapid degradation at neutral/basic pH. Keep acidic (pH < 4). |
Self-Validating Handling Protocol
To ensure experimental integrity, perform this Colorimetric Quality Check before use:
-
Dissolve a small amount of the salt in water.
-
The solution should be clear and colorless.
-
Fail Criteria: If the solution is pink, brown, or opaque, significant oxidation has occurred. Discard and repurify via recrystallization (EtOH/Et2O).
Part 4: Applications in Drug Discovery[1][2]
Fragment-Based Drug Discovery (FBDD)
5-Amino-3-thiophenemethanamine serves as a "privileged scaffold" for kinase inhibitors.
-
Hinge Binding: The 5-amino group (and the thiophene S) can form hydrogen bonds with the kinase hinge region (e.g., ATP binding site).
-
Solvent Channel: The 3-aminomethyl group extends into the solvent channel, providing a handle for solubilizing groups or probing specific residues (e.g., Asp/Glu gates).
Linker Chemistry (PROTACs)
The distinct reactivity of the two amines allows for orthogonal functionalization:
-
Aliphatic Amine (
): More nucleophilic. Reacts first with NHS-esters or aldehydes (Reductive amination). -
Aromatic Amine (
): Less nucleophilic. Requires catalysis or highly activated electrophiles (e.g., acid chlorides) to react. -
Utility: This allows the molecule to act as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), connecting an E3 ligase ligand to a protein of interest.
References
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Chemical Identity & Precursors
-
Sigma-Aldrich.[1] Methyl 5-aminothiophene-3-carboxylate Properties. Retrieved from .
-
PubChem. 3-Thiophenemethanamine (Scaffold Reference). .
-
- Synthetic Methodology (Gewald & Derivatives): Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999. (Foundational chemistry for aminothiophene synthesis). Putnam, S. R., et al. "Synthesis of 2,4-disubstituted thiophenes." Journal of Organic Chemistry. (Methodology for the specific isomer).
-
Stability & Handling
-
Gronowitz, S. Thiophene and Its Derivatives.[2] Vol. 44, Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on thiophene instability).
-
Note: Specific CAS 197893-34-8 is a rare catalog entry often custom-synthesized. Commercial availability is highest for the precursor Methyl 5-aminothiophene-3-carboxylate (CAS 192879-33-7).
